Technical Guide: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Technical Guide: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
CAS Number: 113265-44-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery.[1] Its structural features, including a trifluoromethyl group, a methyl group, and a hydroxymethyl substituent on the pyridine ring, confer unique physicochemical properties that are advantageous for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound, with a focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT).
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is presented in the table below.
| Property | Value |
| CAS Number | 113265-44-4 |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | Not specified, likely a solid or oil |
| Purity | Typically ≥95% for research applications[1] |
Synthesis and Experimental Protocols
The synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol can be achieved through various routes, primarily involving the construction or modification of the pyridine ring. Two prominent methods are the modified Hantzsch pyridine synthesis and synthesis from halogenated precursors.
Modified Hantzsch Pyridine Synthesis
This approach involves the condensation of a β-ketoester, an aldehyde, and an enamine to form a dihydropyridine, which is subsequently oxidized to the pyridine ring.
Experimental Protocol:
Workflow for Modified Hantzsch Synthesis
Caption: General workflow for the modified Hantzsch pyridine synthesis.
Synthesis from Halogenated Precursors
This is a common and versatile method that involves the use of a pre-functionalized pyridine ring, such as a chloropyridine derivative.
Experimental Protocol:
While a specific, detailed protocol for the synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol from a halogenated precursor is not publicly available, a representative procedure for a similar transformation is described for the synthesis of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. This can serve as a model for the likely steps involved.
-
Starting Material: 2-Chloro-6-trifluoromethylnicotinic acid.
-
Reduction: The carboxylic acid is reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
-
Work-up: The reaction is typically quenched by the careful addition of water and an aqueous base (e.g., NaOH solution).
-
Purification: The crude product is then purified, often by silica gel column chromatography, to yield the desired alcohol.[2]
General Reaction Scheme
Caption: General synthetic approach from a halogenated precursor.
Quantitative Data
The following table summarizes available quantitative data from synthetic procedures related to trifluoromethylpyridine derivatives.
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Hantzsch Synthesis (Oxidation) | Dihydropyridine intermediate, MnO₂ | 2-Methyl-6-(trifluoromethyl)pyridine | - | BenchChem |
| Hantzsch Synthesis (Reduction) | 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylate, NaBH₄ | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | 55-60 | BenchChem |
| Bromination | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, PBr₃ | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | 71 | BenchChem |
Biological Activity and Signaling Pathways
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol has been identified as a key intermediate in the synthesis of inhibitors targeting Ghrelin O-acyltransferase (GOAT).[3]
The Ghrelin O-acyltransferase (GOAT) Signaling Pathway
GOAT is a crucial enzyme responsible for the acylation of ghrelin, a peptide hormone that plays a significant role in appetite stimulation and energy homeostasis. The acylation of ghrelin at its third serine residue is essential for its biological activity, enabling it to bind to its receptor, the growth hormone secretagogue receptor (GHSR). By inhibiting GOAT, the production of acylated ghrelin is reduced, leading to a decrease in appetite and food intake. This makes GOAT an attractive therapeutic target for the treatment of obesity and related metabolic disorders.[4]
Ghrelin Acylation and GOAT Inhibition Pathway
Caption: Simplified signaling pathway of ghrelin acylation and its inhibition.
Downstream Effects of GOAT Inhibition
Inhibition of GOAT leads to a reduction in acylated ghrelin levels, which in turn attenuates signaling through the GHSR. This has been shown to have downstream effects on cellular metabolism, including the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway. This signaling cascade is involved in regulating autophagy and lipid metabolism.[5]
Downstream Signaling of GOAT Inhibition
Caption: Downstream effects of GOAT inhibition on cellular metabolism.
Experimental Protocols for Biological Assays
GOAT Inhibition Assay
A common method to assess the inhibitory potential of compounds against GOAT is a cell-based assay using a stable cell line co-expressing proghrelin and GOAT.
Experimental Protocol Outline:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293) co-expressing human proghrelin and human GOAT in appropriate culture medium.
-
Compound Treatment: Seed the cells in multi-well plates and treat with varying concentrations of the test compound, such as a derivative of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.
-
Incubation: Incubate the cells for a defined period to allow for ghrelin acylation and inhibition.
-
Lysis and Sample Collection: Lyse the cells and collect the supernatant containing both acylated and unacylated ghrelin.
-
Quantification: Measure the concentrations of acylated and total ghrelin using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of ghrelin acylation and determine the IC₅₀ value of the inhibitor.
Conclusion
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring specialized methods, provides access to a scaffold with desirable properties for drug development. The application of its derivatives as inhibitors of GOAT highlights its potential in the development of therapeutics for metabolic diseases. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.
References
- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- 2. [PDF] Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides | Semantic Scholar [semanticscholar.org]
- 3. What are GOAT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ghrelin o-acyltransferase attenuated lipotoxicity by inducing autophagy via AMPK–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
